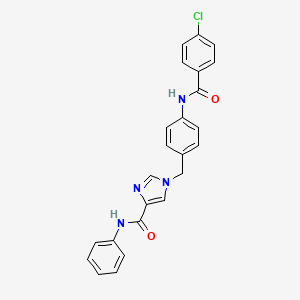
1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds often involves the use of bimetallic nanoparticles as catalysts . For example, Ni/Cu bimetallic nanoparticles have been used in the synthesis of compounds with similar structures . The synthesis process is confirmed by various methods such as Scanning Electron Microscopy (SEM), Electron Diffraction X-ray (EDX), X-ray fluorescence spectroscopy (XRF), X-ray diffraction (XRD), and Transmission Electron Microscopy (TEM) .Chemical Reactions Analysis
Compounds with similar structures have been studied for their chemical reactions. For instance, Ni/Cu bimetallic nanoparticles have been used as a catalyst for the chemoselective oxidation of alcohol to the corresponding aldehyde and chemoselective reduction of aromatic nitro substituents to the corresponding amino substituents .Aplicaciones Científicas De Investigación
Imidazole Compounds in Cancer Treatment
Imidazole derivatives, particularly those structurally related to 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, have demonstrated notable potential in antitumor research. Notably, derivatives such as bis(2-chloroethyl)amino imidazoles and benzimidazoles have been identified for their antitumor properties. Some of these compounds have progressed past preclinical testing, indicating their significance in the search for new antitumor drugs and compounds with varied biological properties (Iradyan, 2009).
Antiprotozoal and Antiparasitic Applications
Imidazole Derivatives in Antiprotozoal Research
Quaternary 2-phenylimidazo[1,2-a]pyridinum salts, derivatives related to the core structure of 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, have shown significant antiprotozoal activity. These compounds, particularly those with guanylhydrazone functionality, have demonstrated potent activity against Trypanosoma rhodesiense, highlighting their potential in antiprotozoal and antiparasitic therapy (Sundberg, 1990).
Antidiabetic Research
Imidazoline Derivatives and Glucose Homeostasis
Research into imidazoline derivatives, structurally akin to 1-(4-(4-chlorobenzamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide, has identified compounds with significant potential in modulating glucose homeostasis in type II diabetes models. Compounds like 1-methyl-4-(2', 4'-dichlorobenzyl)-2-(4',5'-dihydro-1'H-imidazol-2'-yl)piperazine have demonstrated potent antidiabetic activity, mediated by an increase in insulin secretion independently of alpha2 adrenoceptor blockage (Le Bihan, 1999).
Anti-Hyperlipidemic Research
Imidazole-5-Carboxamide Derivatives in Lipid Regulation
Imidazole-5-carboxamide derivatives have shown promise in anti-hyperlipidemic research. Compounds synthesized as part of this category have been tested in animal models, revealing significant decreases in plasma levels of triglycerides, low-density lipoprotein, and total cholesterol, while increasing high-density lipoprotein levels. This indicates their potential in managing hyperlipidemia and related cardiovascular conditions (Jasim, 2018).
Mecanismo De Acción
Target of Action
The primary target of this compound is the sigma-1 receptor . The sigma-1 receptor is a chaperone protein at the endoplasmic reticulum (ER) that modulates calcium signaling through the ER-mitochondrion interface. It plays a crucial role in the regulation of several cellular processes, including cell survival and death, neurotransmission, and immune response .
Mode of Action
The compound acts as an agonist for the human sigma-1 receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell, which in this case, is the sigma-1 receptor. The compound’s interaction with its target leads to changes in the cell, specifically in the regulation of calcium signaling and other cellular processes .
Biochemical Pathways
calcium signaling pathways . Calcium signaling is crucial for several cellular functions, including cell growth, apoptosis, and immune response .
Result of Action
The compound’s action on the sigma-1 receptor can lead to a variety of cellular effects. For instance, it has been shown to exhibit antiproliferative activity against certain cancer cell lines . This means that the compound can inhibit the growth of these cells, making it potentially useful in cancer treatment .
Propiedades
IUPAC Name |
1-[[4-[(4-chlorobenzoyl)amino]phenyl]methyl]-N-phenylimidazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN4O2/c25-19-10-8-18(9-11-19)23(30)27-21-12-6-17(7-13-21)14-29-15-22(26-16-29)24(31)28-20-4-2-1-3-5-20/h1-13,15-16H,14H2,(H,27,30)(H,28,31) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQXGTKCHIFFVLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(2,2-difluoroethoxy)methyl]-1-(2,2-difluoroethyl)-1H-pyrazole](/img/structure/B2386181.png)
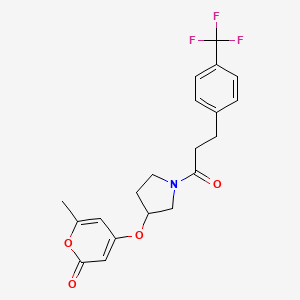
![N-(3-chloro-4-methylphenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2386186.png)
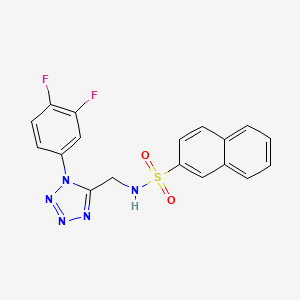


![4-fluoro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2386192.png)

![3-chloro-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide](/img/structure/B2386194.png)
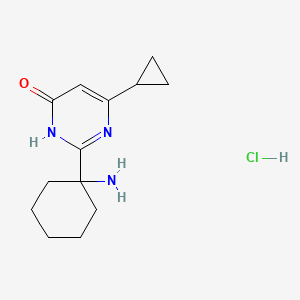

![5-Benzo[1,3]dioxol-5-yl-1-methanesulfonyl-3-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B2386199.png)
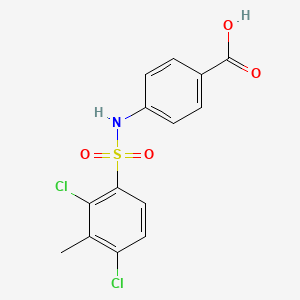
![N-(2,4-dimethoxyphenyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386204.png)